Cas no 2228000-99-3 (tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate structure
2228000-99-3 structure
Product name:tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate
CAS No:2228000-99-3
MF:C13H22F2N2O2
Molecular Weight:276.322790622711
CID:5766742
PubChem ID:165826694

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
    • EN300-2006868
    • 2228000-99-3
    • tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate
    • インチ: 1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-7-4-10(17)8(7)5-9(16)11(14)15/h7-11H,4-6,16H2,1-3H3/t7-,8?,9?,10-/m0/s1
    • InChIKey: VZRQTBYZMIVDGA-NFTFJBJSSA-N
    • SMILES: FC(C(CC1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C)N)F

計算された属性

  • 精确分子量: 276.16493427g/mol
  • 同位素质量: 276.16493427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 357
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • XLogP3: 1.9

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2006868-0.1g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
0.1g
$2287.0 2023-09-16
Enamine
EN300-2006868-0.5g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
0.5g
$2495.0 2023-09-16
Enamine
EN300-2006868-10g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
10g
$11178.0 2023-09-16
Enamine
EN300-2006868-1g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
1g
$2599.0 2023-09-16
Enamine
EN300-2006868-1.0g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
1g
$2599.0 2023-05-31
Enamine
EN300-2006868-2.5g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
2.5g
$5095.0 2023-09-16
Enamine
EN300-2006868-0.25g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
0.25g
$2391.0 2023-09-16
Enamine
EN300-2006868-5.0g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
5g
$7539.0 2023-05-31
Enamine
EN300-2006868-0.05g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
0.05g
$2184.0 2023-09-16
Enamine
EN300-2006868-10.0g
tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228000-99-3
10g
$11178.0 2023-05-31

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献

tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylateに関する追加情報

Recent Advances in the Study of tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2228000-99-3)

The compound tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2228000-99-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclic structure, characterized by its unique azabicyclo[2.1.1]hexane scaffold and difluoropropyl moiety, has shown promise as a key intermediate in the synthesis of novel therapeutic agents. Recent studies have focused on its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

One of the most notable advancements in this area is the compound's role in the synthesis of selective kinase inhibitors. Researchers have demonstrated that the rigid bicyclic framework of this molecule provides a stable conformation that enhances binding affinity to specific kinase targets. The presence of the difluoropropyl group further contributes to improved metabolic stability and bioavailability, making it a valuable building block in the design of next-generation kinase inhibitors for oncology and inflammatory diseases.

In a recent study published in the Journal of Medicinal Chemistry, scientists explored the synthetic pathways for this compound and its derivatives. The research highlighted an efficient asymmetric synthesis route that yields high enantiomeric purity, which is critical for pharmaceutical applications. The study also reported on the compound's physicochemical properties, including its solubility and stability under various conditions, providing valuable data for formulation development.

Another significant development involves the use of this compound in the development of protease inhibitors. Its structural features, particularly the azabicyclo[2.1.1]hexane core, have been shown to mimic transition states in enzymatic reactions, making it a potent inhibitor of certain proteases involved in viral infections. Preliminary in vitro studies have demonstrated promising activity against viral proteases, suggesting potential applications in antiviral therapy.

Furthermore, recent computational studies have utilized molecular docking and dynamics simulations to predict the binding modes of this compound with various biological targets. These in silico approaches have provided insights into the structural determinants of its activity, guiding the design of more potent and selective derivatives. The integration of computational and experimental data has accelerated the optimization of this scaffold for specific therapeutic applications.

In conclusion, tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2228000-99-3) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery. Ongoing research continues to explore its potential in various therapeutic areas, with particular emphasis on kinase and protease inhibition. Future studies are expected to further elucidate its mechanisms of action and expand its applications in the development of novel therapeutics.

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